REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1(P([CH:24]2[CH2:29][CH2:28]CCC2)C2CCCCC2)CCCCC1.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(B(O)O)CC1>O.C1(C)C=CC=CC=1>[CH:28]1([C:2]2[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=2[C:4]#[N:5])[CH2:29][CH2:24]1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)F
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
278 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at 100° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed with argon
|
Type
|
ADDITION
|
Details
|
561 mg palladium(II)acetate were added
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted five times with portions of 30 ml ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue purified on silica gel with the eluent heptane=>n-heptane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C#N)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |